1S/C15H21NO3/c1-3-5-12(6-4-2)16-15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12H,3-6,10H2,1-2H3,(H,16,17)
. This code represents the molecular structure of the compound.
This compound is listed under the FEMA (Flavor and Extract Manufacturers Association) database with the FEMA number 4232 and the JECFA (Joint FAO/WHO Expert Committee on Food Additives) number 1767. Its CAS (Chemical Abstracts Service) number is 745047-51-2, indicating its unique identification in chemical databases . The compound is primarily used as a flavoring agent, particularly noted for its umami flavor profile, which enhances the taste of various food products .
The synthesis of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide can be achieved through several methods. One notable approach involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with heptan-4-amine under controlled conditions.
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide has a complex molecular structure characterized by a benzo[d][1,3]dioxole core attached to a heptan chain via an amide bond.
The presence of the dioxole ring contributes to the compound's aromatic characteristics, while the heptan chain enhances its hydrophobic properties, influencing solubility and interaction with biological systems .
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide participates in various chemical reactions typical of amides and aromatic compounds.
These reactions are significant for modifying the compound's properties for specific applications in flavor enhancement and other fields .
The mechanism of action of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide primarily relates to its role as a flavor enhancer. It interacts with taste receptors in the human palate, particularly those associated with umami taste perception.
Research indicates that compounds like N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide activate T1R receptors that mediate sweet and umami taste sensations. This activation leads to increased salivation and enhanced flavor perception in food products .
These properties affect how N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide is utilized in formulations as a flavoring agent .
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications primarily in the food industry:
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide belongs to the benzodioxole class of organic compounds, characterized by a benzene ring fused to a five-membered dioxole ring (1,3-dioxole). The systematic IUPAC name—N-(heptan-4-yl)-1,3-benzodioxole-5-carboxamide—precisely describes its molecular architecture: a benzo[d][1,3]dioxole-5-carboxamide group linked via a nitrogen atom to the 4-position of a heptane chain [1] [10].
The molecule features three distinct structural domains:
Table 1: Molecular Characteristics of N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₅H₂₁NO₃ | HMDB [1] |
Molecular Weight | 263.33 g/mol | HMDB [1] |
CAS Registry Number | 745047-51-2 | FEMA [2] [10] |
Melting Point | 116-117°C | The Good Scents Company [10] |
logP (octanol/water) | 3.28 | Experimental estimate [10] |
Water Solubility | 5.82 mg/L at 25°C | Estimated [10] |
The canonical SMILES representation (CCCC(CCC)NC(=O)C₁=CC=C₂OCOC₂=C₁) and InChIKey (YOBNUUGTIXQSPD-UHFFFAOYSA-N) provide unique identifiers for database retrieval and computational modeling. Crystallographic analysis confirms the benzodioxole ring system is nearly planar, with the amide bond adopting a trans configuration relative to the heptyl chain. This spatial arrangement optimizes interactions within the umami taste receptor's binding pocket [1] [5].
The development of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide emerged from systematic screening of synthetic libraries against heterologously expressed human T1R1/T1R3 receptors. Senomyx researchers pioneered this approach in the early 2000s, seeking non-nucleotide umami enhancers that could overcome limitations of traditional ingredients like monosodium glutamate (MSG) and inosine monophosphate (IMP). Traditional umami enhancers require usage concentrations of 0.1-0.8% (1,000-8,000 ppm) in foods, whereas this compound demonstrates equivalent sensory effects at 1-10 ppm concentrations—representing a 1000-fold potency increase [3] [6].
Key milestones in its development include:
Table 2: Historical Timeline and Regulatory Approvals
Year | Development Milestone | Jurisdiction/Organization |
---|---|---|
2005 | Granted FEMA GRAS status (No. 4232) | United States [2] [10] |
2006 | European Union approval (FL-no: 16.098) | European Union [10] |
2008 | JECFA safety evaluation (No. 1767) | FAO/WHO [10] |
2011 | Adoption in commercial flavor products (Savorymyx® UM80) | Global markets [6] |
Synthetic optimization focused on balancing hydrophobicity (logP ≈ 3.28) with aqueous dispersion properties. The manufacturing route established at Albany Molecular Research, Inc. involves coupling benzo[d][1,3]dioxole-5-carboxylic acid with heptan-4-amine under amide-forming conditions, followed by crystallization to >99.95% purity [6] [7]. This process enabled industrial-scale production meeting food-grade specifications. Sensory analyses characterized the compound as imparting "savory, meaty" flavor notes, functioning as both a standalone umami agonist and a synergist with existing glutamates and nucleotides [10].
Table 3: Typical Usage Levels in Food Applications
Food Category | Average Use (ppm) | Maximum Use (ppm) |
---|---|---|
Seasonings/Flavors | 5.0 | 10.0 |
Snack Foods | 5.0 | 10.0 |
Soups | 2.0 | 4.0 |
Meat Products | 1.0 | 3.0 |
Processed Vegetables | 1.0 | 3.0 |
Non-Alcoholic Beverages | 2.0 | 5.0 |
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide elicits umami taste through allosteric modulation of the human T1R1/T1R3 heterodimer, a class C G-protein-coupled receptor (GPCR) expressed in taste bud cells. Unlike L-glutamate which binds within the Venus flytrap (VFT) domain of T1R1, this compound interacts primarily with the receptor's transmembrane domain (TMD), inducing conformational changes that potentiate receptor activation [5].
Receptor Binding Mechanism:
Metabolic Influence on Sensory Function:
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